N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a trifluoroacetimidoyl group attached to a phenyl ring substituted with chlorine and iodine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-chloro-2-iodoaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or ethers, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoroacetimidoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-iodophenyl)acetamide
- N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetamide
- 4-Chloro-2-iodoaniline
Uniqueness
N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for applications requiring enhanced membrane permeability and binding affinity .
Properties
Molecular Formula |
C8H3Cl2F3IN |
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Molecular Weight |
367.92 g/mol |
IUPAC Name |
N-(4-chloro-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F3IN/c9-4-1-2-6(5(14)3-4)15-7(10)8(11,12)13/h1-3H |
InChI Key |
BGISDLAYKIDYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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